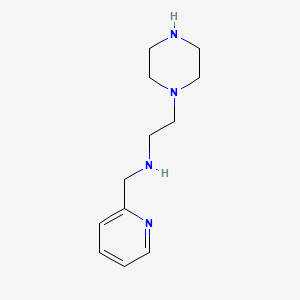

N-(2-Pyridylmethyl)piperazine-1-ethylamine

CAS No.: 6957-14-8

Cat. No.: VC18449902

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6957-14-8 |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine |

| Standard InChI | InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2 |

| Standard InChI Key | KRQSKMDJMSKNLA-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CCNCC2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine under IUPAC guidelines . Alternative designations include NSC66183, NSC-66183, and EINECS 230-143-6 . The SMILES notation accurately represents its connectivity: a piperazine ring () connected via an ethylamine bridge to a 2-pyridylmethyl group .

Molecular Geometry

The 2D structure features a planar pyridine ring and a chair-configured piperazine moiety. Computational models predict a 3D conformation where the pyridine nitrogen and piperazine amines adopt positions favorable for hydrogen bonding or metal coordination .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.31 g/mol | |

| InChI Key | KRQSKMDJMSKNLA-UHFFFAOYSA-N | |

| SMILES | C1CN(CCN1)CCNCC2=CC=CC=N2 |

Physicochemical Properties

Thermodynamic Parameters

The compound’s boiling point is estimated at , while its density is at 25°C . These values reflect the influence of its polarizable aromatic pyridine ring and flexible aliphatic chain.

Acid-Base Behavior

The predicted of 9.19 ± 0.10 aligns with the basicity of aliphatic amines. Piperazine (, ) contributes two ionizable sites, while the pyridine nitrogen () remains protonated only under acidic conditions. This multi-basic profile enables pH-dependent solubility and ligand behavior.

Table 2: Physical and Chemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | Predicted (PubChem) | |

| Density | Predicted | |

| 9.19 ± 0.10 | Predicted | |

| Refractive Index | Literature |

Synthesis and Reactivity

Synthetic Pathways

A plausible route involves the alkylation of piperazine with 2-(2-pyridyl)ethylamine (CAS 2706-56-1) . Under nucleophilic conditions, the primary amine of 2-(2-pyridyl)ethylamine displaces a leaving group (e.g., chloride) from a chloroethyl-piperazine intermediate. Purification via distillation or chromatography yields the final product .

Applications and Research Significance

Coordination Chemistry

The compound’s nitrogen-rich structure makes it a candidate for polydentate ligands. For example, dicopper(I) complexes with bis[2-(2-pyridyl)ethyl]amine ligands exhibit dioxygen-binding capabilities , implying utility in biomimetic catalysis or oxygen storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume